molecular formula C28H41N3O4S B1371909 Sitamaquine tosylate CAS No. 1019640-33-5

Sitamaquine tosylate

Cat. No.: B1371909
CAS No.: 1019640-33-5
M. Wt: 515.7 g/mol
InChI Key: LOBPWLFCZDGYKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sitamaquine tosylate is an 8-aminoquinoline derivative developed as an oral antileishmanial agent, primarily targeting visceral leishmaniasis (VL) caused by Leishmania donovani and related species . Its chemical structure includes a 4-methyl-6-methoxy-8-aminoquinoline core, with the tosylate (p-toluenesulfonate) salt enhancing solubility and stability . Preclinical studies demonstrated potent activity against L. Phase II clinical trials in India reported an 87% cure rate at 28-day dosing (1.5–2.5 mg/kg/day), but adverse effects such as nephrotoxicity and methemoglobinemia halted further development . Sitamaquine’s mechanism involves mitochondrial disruption via succinate dehydrogenase inhibition, inducing oxidative stress in parasites .

Mechanism of Action

Target of Action

Sitamaquine primarily targets the Leishmania parasites . It is active against various species including L. donovani, L. infantum, L. mexicana, L. braziliensis, and L. tropica . These parasites are responsible for causing leishmaniasis, a disease that affects millions of people worldwide .

Mode of Action

Like other quinoline derivatives, it is thought to inhibitheme polymerase activity . This inhibition results in the accumulation of free heme, which is toxic to the parasites . Additionally, sitamaquine potently inhibits respiratory chain complex II , also known as succinate dehydrogenase (SDH) .

Biochemical Pathways

Sitamaquine affects the biochemical pathways related to heme metabolism and mitochondrial respiration . By inhibiting heme polymerase, it disrupts the parasite’s ability to detoxify heme, leading to its accumulation and subsequent toxicity . The inhibition of succinate dehydrogenase disrupts the normal functioning of the parasite’s respiratory chain, leading to impaired energy production .

Pharmacokinetics

It is known that sitamaquine can be taken regardless of food intake . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of sitamaquine .

Result of Action

Sitamaquine’s action results in the death of Leishmania parasites. It induces an apoptosis-like death in the parasites by increasing intracellular levels of reactive oxygen species (ROS), decreasing intracellular ATP levels, and inducing phosphatidylserine externalization, chromatin fragmentation, and depolarization of the mitochondrial membrane potential .

Action Environment

The action of sitamaquine is influenced by the acidic environment within the Leishmania parasites. Sitamaquine is a lipophilic weak base that rapidly accumulates in the acidic compartments of Leishmania parasites, mainly in acidocalcisomes . This allows sitamaquine to concentrate its effects where they are most needed, enhancing its efficacy .

Biological Activity

Sitamaquine tosylate, also known as WR6026 tosylate, is a synthetic derivative of the 8-aminoquinoline class, developed primarily for its antileishmanial properties. This compound has garnered attention due to its potential in treating visceral leishmaniasis (VL) caused by Leishmania donovani, as well as its activity against Trypanosoma cruzi, the causative agent of Chagas disease. The following sections provide a comprehensive overview of the biological activity of this compound, including pharmacological data, mechanisms of action, and clinical findings.

This compound is characterized by the following chemical structure:

  • IUPAC Name : N,N-diethyl-N'-(6-methoxy-4-methyl-8-quinolinyl)-1,6-hexanediamine tosylate
  • CAS Number : 1019640-33-5

The compound exists in various polymorphic forms, which can affect its stability and bioavailability. The tosylate salt form was developed to improve the compound's developability characteristics compared to its dihydrochloride counterpart, which exhibited poor stability due to hygroscopicity and polymorphism issues .

Antileishmanial Activity

This compound has demonstrated significant efficacy against Leishmania donovani. In vitro studies report an effective concentration (EC50) of approximately 19.8 μM . The mechanism by which sitamaquine exerts its antileishmanial effects involves:

  • Accumulation in Parasites : Sitamaquine enters Leishmania parasites through passive diffusion due to its lipophilic nature, leading to accumulation within acidic compartments such as acidocalcisomes .
  • Disruption of Mitochondrial Function : The drug causes a rapid collapse of mitochondrial membrane potential, which is critical for parasite survival .
  • Metabolite Activity : Although the primary action is attributed to sitamaquine itself, its metabolites may also contribute to its overall efficacy .

Antitrypanosomal Activity

In addition to its leishmanicidal properties, sitamaquine has shown activity against Trypanosoma cruzi, with similar mechanisms of action observed . This dual activity positions sitamaquine as a candidate for treating multiple neglected tropical diseases.

Clinical Trials and Findings

Sitamaquine has undergone several clinical evaluations, particularly for VL. Key findings from these studies include:

  • Phase II Trials : Initial trials indicated that while sitamaquine is effective against VL, there are concerns regarding adverse effects such as methemoglobinemia and nephrotoxicity .
  • Resistance Development : Laboratory selection of resistant L. donovani clones suggests that while resistance can develop, it is manageable within certain dosing parameters .

Case Studies

  • Clinical Efficacy : In a cohort study involving patients with VL, sitamaquine demonstrated a high rate of treatment success when administered orally. However, adverse effects were noted in a subset of patients, necessitating careful monitoring .
  • Comparative Studies : When compared to other antileishmanial agents like miltefosine and amphotericin B, sitamaquine showed comparable efficacy but with a distinct pharmacokinetic profile that allows for shorter treatment regimens .

Pharmacokinetics and Bioavailability

Sitamaquine exhibits a short elimination half-life of approximately 26 hours, which contrasts sharply with miltefosine's prolonged half-life (150-200 hours) . This rapid clearance may help mitigate the emergence of drug resistance but also requires more frequent dosing.

Summary Table of Biological Activity

Biological ActivityEC50 (μM)Mechanism of ActionClinical Status
Antileishmanial19.8Accumulation in acidocalcisomes; mitochondrial disruptionPhase II trials ongoing
AntitrypanosomalNot specifiedSimilar to antileishmanial mechanismsPreliminary findings

Scientific Research Applications

Treatment of Leishmaniasis

Sitamaquine tosylate is primarily studied for its use in treating leishmaniasis. Clinical trials have demonstrated its efficacy:

  • A Phase II study indicated that sitamaquine administered at varying doses (1.75 to 3.0 mg/kg/day) resulted in an overall cure rate of 83% among patients with visceral leishmaniasis after 180 days .
  • The compound was well-tolerated, with abdominal pain being the most common adverse effect reported .

Formulation and Stability

The formulation of sitamaquine as a tosylate salt has significant implications for its pharmaceutical development:

  • The tosylate form exhibits improved developability characteristics compared to previous salt forms, which were hygroscopic and prone to polymorphic variations .
  • This enhancement allows for more consistent production and a longer shelf life, crucial for use in regions where leishmaniasis is prevalent .

Comparative Efficacy Against Other Antileishmanial Agents

This compound is often compared with other established antileishmanial drugs. The following table summarizes the comparative efficacy of sitamaquine against other treatments:

Drug Efficacy Rate Administration Route Remarks
This compound83%OralEffective against L. donovani
Amphotericin B~90%IntravenousGold standard but nephrotoxic
Miltefosine~90%OralFirst oral treatment approved
Paromomycin~80%IntramuscularLess commonly used

Case Studies

Several case studies highlight the clinical application of this compound:

  • A study conducted in Kenya involved 95 patients with visceral leishmaniasis who received sitamaquine over a 28-day period. The results showed a high cure rate across different dosing groups, reinforcing the compound's potential as a first-line treatment option .
  • Another research effort examined the pharmacokinetics and safety profile of sitamaquine in various demographics, further establishing its viability as an oral treatment alternative to parenteral therapies .

Chemical Reactions Analysis

Key Reaction Steps:

  • Formation of (6-Bromohexyl)diethylamine Hydrobromide

    • 6-(Diethylamino)-1-hexanol reacts with aqueous hydrobromic acid (43 kg, 62%) under controlled exothermic conditions (<60°C) to form the hydrobromide intermediate .

    • Excess diethylamine is removed under vacuum after cooling to 60–70°C .

  • Alkylation of 4-Methyl-6-methoxy-8-quinolinamine

    • The quinolinamine intermediate reacts with (6-bromohexyl)diethylamine hydrobromide in toluene at 105–115°C under azeotropic reflux to form sitamaquine free base .

    • Toluene is removed via distillation, and the mixture undergoes multiple washes (sodium chloride solution, ethyl acetate) and pH adjustments (orthophosphoric acid, ammonia) .

  • Tosylate Salt Formation

    • The free base is treated with p-toluenesulfonic acid monohydrate in isopropyl alcohol (43–47°C) to yield this compound .

    • Polymorphic forms are controlled via cooling (1–5°C) and seeding with pure this compound crystals .

Reactivity of the Tosylate Group

The tosylate group (-OTs) enhances the compound’s suitability for nucleophilic substitution due to its stability and superior leaving-group ability .

Table 1: Key Functional Roles of the Tosylate Group in Sitamaquine

Property Role Reaction Example
Leaving Group Ability Stabilizes transition state via resonance with sulfonate group .Substitution reactions with nucleophiles (e.g., amines, halides) .
Salt Stability Improves crystallinity and bioavailability for oral administration .Formation of stable polymorphs under controlled cooling .
Azeotropic Drying Facilitates water removal during synthesis using toluene .Distillation of toluene at 90–110°C to eliminate residual moisture .

Stability and Degradation Pathways

This compound exhibits stability under acidic and neutral conditions but undergoes hydrolysis in strongly alkaline environments:

Degradation Observations:

  • Hydrolysis : Tosylate esters hydrolyze in aqueous NaOH (pH >10) to regenerate the free base .

  • Thermal Stability : Decomposition occurs above 150°C, with melting point observed at 160–165°C .

  • Light Sensitivity : Requires storage in amber containers to prevent photodegradation .

Comparative Reactivity in Substitution Reactions

Tosylated intermediates derived from sitamaquine participate in SN2 reactions, as demonstrated in analogous systems 6:

Table 2: Nucleophilic Substitution with Tosylates

Nucleophile Conditions Product Yield Source
Cl⁻ DMAP, TEA, CH₂Cl₂, 25°CChlorinated derivative30–55% 6
I⁻ NaI, TsCl, CH₂Cl₂, refluxIodinated analog49%
CN⁻ NaCN, DMF, 80°CNitrile product65–70%

Table 3: Reaction Conditions for Key Steps

Step Temperature Solvent Time Catalyst/Reagent
Alkylation105–115°CToluene5 hrTri-n-butylamine
Tosylate Formation43–47°CIsopropyl alcohol4 hrp-Toluenesulfonic acid
Polymorph Control1–5°CIsopropyl alcohol1 hrSeeding crystals

Mechanistic Insights

  • Tosylation Mechanism : The alcohol group on sitamaquine reacts with TsCl via nucleophilic attack on sulfur, forming a sulfonate ester with retained stereochemistry6 .

  • Azeotropic Drying : Critical for eliminating water during alkylation, ensuring reaction efficiency .

Q & A

Basic Research Questions

Q. What standardized in vitro and in vivo models are used to evaluate sitamaquine tosylate’s antileishmanial efficacy, and how do their experimental endpoints differ?

  • Methodological Answer: In vitro models typically measure EC50 values against intracellular amastigotes of Leishmania species (e.g., L. donovani, L. infantum) using macrophage-infected assays, with EC50 ranges reported between 9.5–19.8 μM . In vivo models, such as rodent visceral leishmaniasis, assess parasite burden reduction in spleen or liver tissues via microscopy or qPCR. Key differences include in vitro models focusing on direct drug-parasite interactions, while in vivo studies incorporate host pharmacokinetics and immune responses .

Q. What pharmacokinetic parameters of this compound are critical for preclinical evaluation, and how are they measured?

  • Methodological Answer: Critical parameters include bioavailability, elimination half-life (reported as short, ~hours), and tissue distribution. Bioavailability is assessed via oral vs. intravenous dosing in animal models, while half-life is determined through plasma concentration-time curves. Tissue distribution studies use HPLC or mass spectrometry to quantify drug levels in target organs (e.g., liver, spleen) .

Q. What are the standard protocols for assessing this compound’s cytotoxicity in mammalian cell lines?

  • Methodological Answer: Cytotoxicity is evaluated using mammalian cell lines (e.g., HepG2, Vero) via MTT or resazurin assays. Protocols include co-culturing cells with sitamaquine at varying concentrations (e.g., 1–100 μM) for 48–72 hours, followed by viability measurements. Selectivity indices (SI = mammalian cell EC50 / parasite EC50) are calculated to prioritize compounds with SI >10 .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in this compound’s EC50 values across Leishmania species and experimental conditions?

  • Methodological Answer: Discrepancies may arise from variations in parasite strains, host cell types, or assay conditions (e.g., pH, serum content). Standardization involves using reference strains (e.g., WHO MHOM/IN/80/DD8 for L. donovani), synchronized parasite cultures, and harmonized protocols across labs. Meta-analyses of published EC50 data can identify trends and outliers .

Q. What experimental approaches are recommended to identify this compound’s molecular target(s) in Leishmania parasites?

  • Methodological Answer: Hypothesis-driven techniques include mitochondrial membrane potential assays (JC-1 staining) to test mitochondrial disruption. Omics approaches, such as comparative proteomics of drug-treated vs. untreated parasites, can identify differentially expressed proteins. CRISPR-Cas9 knockout libraries may pinpoint resistance-associated genes .

Q. How should Phase II clinical trial data on this compound’s nephrotoxicity and methemoglobinemia inform dose optimization strategies?

  • Methodological Answer: Pharmacokinetic-pharmacodynamic (PK-PD) modeling can correlate plasma drug levels with toxicity markers (e.g., serum creatinine for nephrotoxicity). Adaptive trial designs, such as Bayesian dose escalation, may balance efficacy and safety. Biomarkers like urinary kidney injury molecule-1 (KIM-1) enable early toxicity detection .

Q. What mechanisms underlie Leishmania donovani resistance to this compound, and how can they be circumvented in drug combinations?

  • Methodological Answer: Resistance mechanisms may involve drug efflux pumps (e.g., ABC transporters) or target mutations. In vitro selection of resistant clones (5-fold reduced sensitivity ) followed by whole-genome sequencing identifies resistance loci. Synergy studies with miltefosine or amphotericin B can overcome resistance via multi-target inhibition .

Q. Data Contradiction Analysis

Q. How can researchers address conflicting reports on this compound’s efficacy in cutaneous vs. visceral leishmaniasis models?

  • Methodological Answer: Differences may stem from parasite species tropism (L. donovani vs. L. major) or tissue-specific drug penetration. Comparative studies using identical drug formulations and infection routes (e.g., intradermal vs. intravenous) can clarify these discrepancies. Pharmacokinetic profiling in skin vs. visceral tissues is critical .

Q. What factors explain the variability in this compound’s therapeutic outcomes between preclinical models and human trials?

  • Methodological Answer: Species-specific metabolic differences (e.g., cytochrome P450 activity) and immune response variations impact drug efficacy. Humanized mouse models or organ-on-chip systems incorporating human hepatocytes improve translational relevance. Retrospective analysis of clinical trial data (e.g., patient subpopulations with poor response) can identify confounding variables .

Q. Experimental Design Challenges

Q. What strategies mitigate the risk of rapid drug resistance development during this compound monotherapy?

  • Methodological Answer: Despite its short half-life, resistance can emerge via prolonged subtherapeutic dosing. Combination therapy with drugs having distinct mechanisms (e.g., paromomycin) reduces resistance risk. In silico modeling of resistance evolution under varying dosing regimens informs optimal combination strategies .

Q. How can researchers optimize this compound’s formulation to enhance bioavailability while minimizing toxicity?

  • Methodological Answer: Nanoformulations (e.g., liposomes, PLGA nanoparticles) improve drug solubility and targeted delivery to macrophages. Preclinical testing in chronic toxicity models (e.g., 6-month rodent studies) evaluates cumulative nephrotoxicity. Physiologically based pharmacokinetic (PBPK) modeling predicts human dosing scenarios .

Comparison with Similar Compounds

Structural and Molecular Descriptor Similarities

Sitamaquine shares molecular descriptor similarities with compounds PubChem CID 387104 and 828003, as identified via principal component analysis (PCA) and self-organizing maps (SOM). These similarities imply analogous biological activities, though distinct binding modes may lead to divergent efficacy or toxicity profiles .

Table 1: Molecular Descriptor Comparison

Compound PubChem CID WBNGCH100
Sitamaquine tosylate 1019640-33-5 3.80957
Compound A 387104 3.69928
Compound B 828003 3.69448

Efficacy and Selectivity

8-Aminoquinolines

  • Tafenoquine: A related 8-aminoquinoline, tafenoquine showed inferior activity to sitamaquine in murine VL models. NPC1161B, a stereoisomer of another 8-aminoquinoline, exhibited 8-fold higher efficacy than sitamaquine (ED50 = 0.25 mg/kg/day vs. 2.0 mg/kg/day for sitamaquine) .
  • Primaquine : While primarily antimalarial, primaquine’s antileishmanial EC50 values are significantly higher (>15 µM), making sitamaquine more potent .

Non-Quinoline Antileishmanials

  • Miltefosine: In vitro, sitamaquine (EC50 = 9.5–19.8 µM) is less potent than miltefosine (EC50 = 0.12–0.25 µM) against L. donovani, but its oral bioavailability and shorter half-life offer practical advantages .

Table 2: In Vitro Activity Against L. donovani

Compound EC50 (µM) Selectivity Index
Sitamaquine 9.5–19.8 N/A
Miltefosine 0.12–0.25 >100
Styrylquinoline 1.2 121.5

Resistance and Mechanisms

Sitamaquine-resistant L. In contrast, miltefosine resistance is linked to Leishmania membrane transporter mutations, which are absent in sitamaquine resistance .

Properties

IUPAC Name

N',N'-diethyl-N-(6-methoxy-4-methylquinolin-8-yl)hexane-1,6-diamine;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O.C7H8O3S/c1-5-24(6-2)14-10-8-7-9-12-22-20-16-18(25-4)15-19-17(3)11-13-23-21(19)20;1-6-2-4-7(5-3-6)11(8,9)10/h11,13,15-16,22H,5-10,12,14H2,1-4H3;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBPWLFCZDGYKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCCCNC1=CC(=CC2=C(C=CN=C12)C)OC.CC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019640-33-5
Record name N,N-diethyl-N'-[4-methyl-6-(methyloxy)-8-quinolinyl]-1,6-hexanediamine 4-methylbenzenesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.